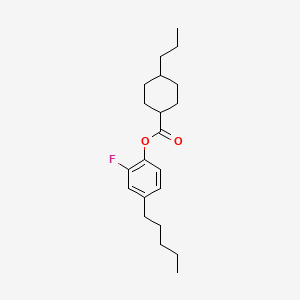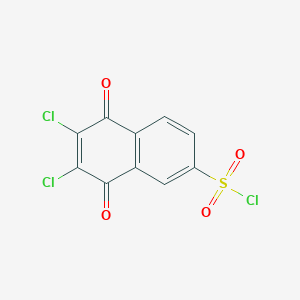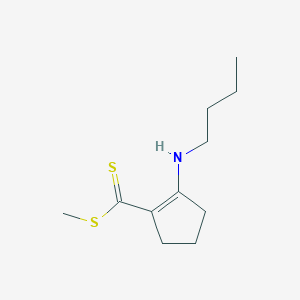
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with the molecular formula C11H19NS2. It is a derivative of cyclopentene and contains a butylamino group and a carbodithioate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentanone with butylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Cyclopentanone Reaction: Cyclopentanone is reacted with butylamine in the presence of a base to form the intermediate compound.
Carbodithioate Formation: The intermediate is then treated with carbon disulfide to form the carbodithioate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The carbodithioate group is particularly reactive and can undergo various transformations that modulate the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene Derivatives: Compounds such as cyclopentene-1-thiol and cyclopentene-1-amine share structural similarities.
Carbodithioate Compounds: Other carbodithioate derivatives with different alkyl or aryl groups.
Uniqueness
Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of both a butylamino group and a carbodithioate group on the cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91334-26-8 |
|---|---|
Fórmula molecular |
C11H19NS2 |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
methyl 2-(butylamino)cyclopentene-1-carbodithioate |
InChI |
InChI=1S/C11H19NS2/c1-3-4-8-12-10-7-5-6-9(10)11(13)14-2/h12H,3-8H2,1-2H3 |
Clave InChI |
WDCCYCWCNVDBPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(CCC1)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
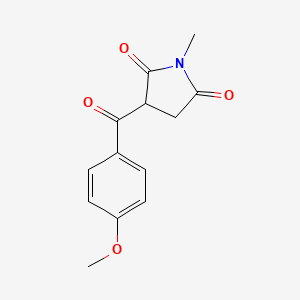

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


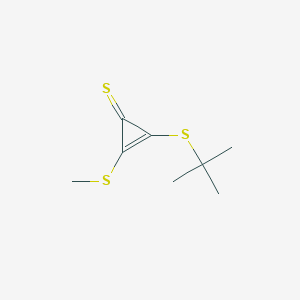
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
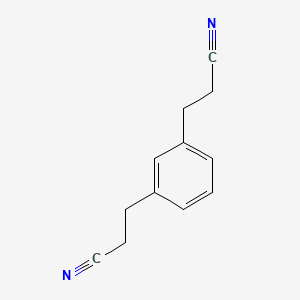
methanolate](/img/structure/B14351686.png)
